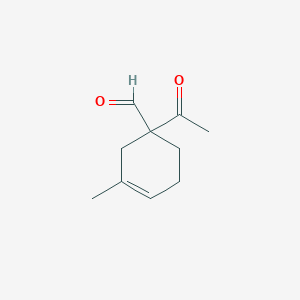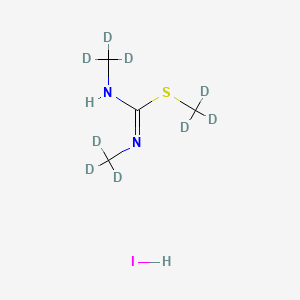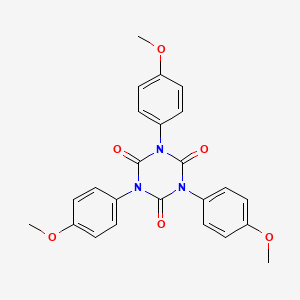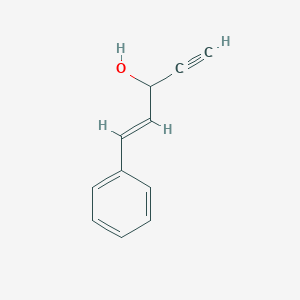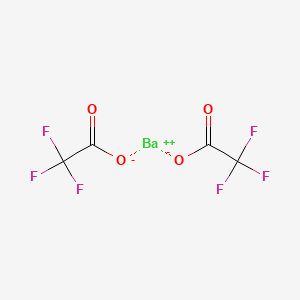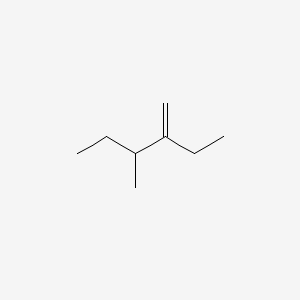
2-Ethyl-3-methyl-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methyl-1-pentene is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as 3-ethyl-2-methyl-1-pentene and 2-methyl-3-ethyl-1-pentene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methyl-1-pentene typically involves the alkylation of alkenes. One common method is the acid-catalyzed dehydration of alcohols, where an alcohol undergoes elimination to form the corresponding alkene .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using heat and catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methyl-1-pentene undergoes various chemical reactions typical of alkenes, including:
Hydrogenation: Addition of hydrogen to convert the double bond into a single bond.
Halogenation: Addition of halogens like chlorine or bromine across the double bond.
Hydration: Addition of water to form alcohols.
Oxidation: Formation of epoxides or diols.
Common Reagents and Conditions:
Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium or platinum.
Halogenation: Uses halogens like chlorine or bromine in an inert solvent.
Hydration: Uses water in the presence of an acid catalyst.
Oxidation: Uses oxidizing agents like potassium permanganate or osmium tetroxide.
Major Products Formed:
Hydrogenation: Forms 2-Ethyl-3-methylpentane.
Halogenation: Forms dihalides.
Hydration: Forms alcohols.
Oxidation: Forms epoxides or diols.
Scientific Research Applications
2-Ethyl-3-methyl-1-pentene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1-pentene involves its reactivity as an alkene. The double bond in the molecule is a site for various chemical reactions, including addition and oxidation reactions. These reactions often involve the formation of intermediates such as carbocations or radicals, which then undergo further transformations .
Comparison with Similar Compounds
1-Pentene: Another alkene with a similar structure but different substitution pattern.
2-Methyl-2-butene: A branched alkene with similar reactivity.
3-Methyl-1-butene: Another isomer with a different arrangement of carbon atoms.
Uniqueness: 2-Ethyl-3-methyl-1-pentene is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its branched structure can also affect its physical properties, such as boiling and melting points .
Properties
CAS No. |
3404-67-9 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
3-methyl-4-methylidenehexane |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h8H,3,5-6H2,1-2,4H3 |
InChI Key |
YXLCVBVDFKWWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


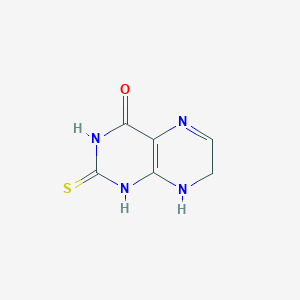
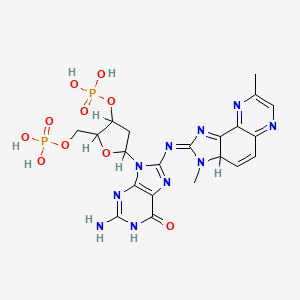
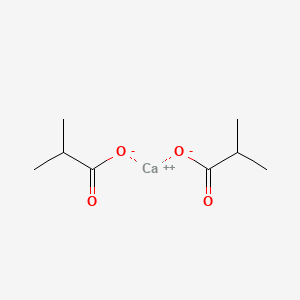
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
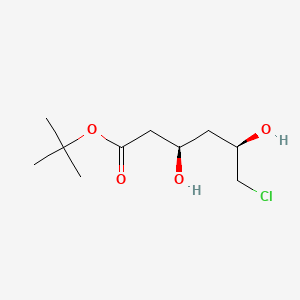
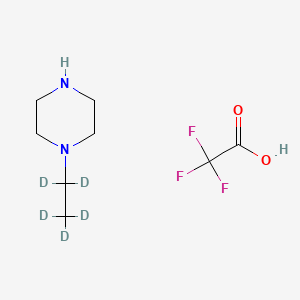
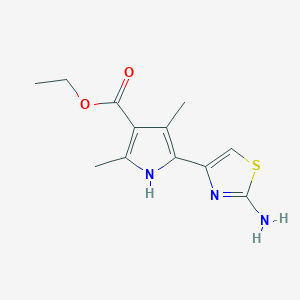
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
